N-(2-chloro-5-fluorophenyl)oxetan-3-amine
Description
N-(2-chloro-5-fluorophenyl)oxetan-3-amine is a substituted oxetane derivative featuring a phenyl ring with chloro (Cl) and fluoro (F) substituents at the 2- and 5-positions, respectively. The oxetane ring (a four-membered oxygen-containing heterocycle) is linked to the aromatic amine group, conferring unique steric and electronic properties.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
QQYPLYCAZFLDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group and the substituted phenyl ring. One common method involves the use of epoxide ring-opening reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in the formation of oxetanes . The reaction conditions often require moderate heating and the use of specific reagents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxide ring-opening reactions followed by subsequent functionalization steps. The choice of reagents and reaction conditions is optimized to ensure high efficiency and yield while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can be opened under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while ring-opening reactions can yield different linear or cyclic compounds.
Scientific Research Applications
N-(2-chloro-5-fluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-chloro-5-fluorophenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The oxetane ring can also play a role in stabilizing the compound’s interaction with its target, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-chloro-5-fluorophenyl)oxetan-3-amine and related compounds:
*Estimated based on structural similarity to N-(2-chlorobenzyl)oxetan-3-amine.
Structural and Functional Analysis
Oxetane-Containing Amines
- This compound vs. N-(2-chlorobenzyl)oxetan-3-amine: The target compound replaces the benzyl group () with a 2-chloro-5-fluorophenyl group. The oxetane ring in both compounds contributes to improved solubility and conformational rigidity compared to larger heterocycles (e.g., piperidine).
Aromatic Amines with Halogen Substituents
- 3-Chloro-N-phenyl-phthalimide (): Unlike the oxetane-based amines, this phthalimide derivative is planar and rigid, making it suitable as a monomer for polyimides. The chloro substituent aids in polymerization reactions but lacks the fluorine’s bioactivity-enhancing properties.
- {[2-(4-Cl-3-F-phenoxy)-5-F-phenyl]methyl}(methyl)amine (): Features multiple halogen substitutions (Cl, F) on a phenoxy-phenyl scaffold. The methylamine group may enhance membrane permeability compared to bulkier oxetane-containing analogs.
Alkenyl-Aromatic Amines
- (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine (): The alkenyl chain introduces flexibility, which could reduce target selectivity in biological systems compared to the constrained oxetane derivatives.
Research Findings and Trends
- Pharmaceutical Potential: Oxetane-containing amines (e.g., ) are prized for their ability to balance lipophilicity and solubility, a trait shared by this compound. Fluorine’s presence may further reduce oxidative metabolism, extending half-life in vivo .
- Synthetic Challenges : The synthesis of halogenated aryl-oxetane amines may require precise control of reaction conditions (e.g., Buchwald-Hartwig amination) to avoid dehalogenation, a common issue in palladium-catalyzed reactions .
Biological Activity
N-(2-chloro-5-fluorophenyl)oxetan-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an oxetane ring, which is a four-membered cyclic ether. The presence of the chlorofluorophenyl group is significant for its biological activity, as halogenated phenyl groups often enhance lipophilicity and bioactivity.
Synthesis
The synthesis of this compound typically involves the formation of the oxetane ring through cyclization reactions. Various synthetic routes have been explored, often focusing on optimizing yields and reducing by-products. For instance, one method includes the reaction of 2-chloro-5-fluoroaniline with an appropriate precursor to form the oxetane structure.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For example, derivatives with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory pathway. The IC50 values for these compounds against COX enzymes can provide insights into their potency:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
This table illustrates how similar compounds have been evaluated for their inhibitory effects on COX enzymes, which are implicated in pain and inflammation.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving microtubule stabilization or disruption. For instance, compounds that target tubulin dynamics have shown promise in preclinical models:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Taxol | HeLa | 0.1 |
The above data highlights the potential of this compound as an anticancer agent, particularly in cervical cancer models.
Case Studies
- In Vitro Studies : In a study examining various oxetane derivatives, this compound exhibited promising results in inhibiting COX enzymes, suggesting a mechanism for its anti-inflammatory effects.
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds with similar structural features significantly reduced inflammation compared to control groups, indicating potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
- Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule polymerization, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
